Cyclopropyl(5-methylfuran-2-yl)methanone

Lipophilicity Drug-likeness Permeability

Cyclopropyl(5-methylfuran-2-yl)methanone (CAS 1210782-12-9) is a cyclopropyl ketone derivative featuring a 5-methylfuran-2-yl substituent, with molecular formula C9H10O2 and molecular weight 150.17 g/mol. The compound integrates the strained cyclopropane ring with an electron-rich 5-methylfuran heterocycle, positioning it as a privileged scaffold in medicinal chemistry and an intermediate for complex molecule synthesis.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
Cat. No. B13009360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(5-methylfuran-2-yl)methanone
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)C2CC2
InChIInChI=1S/C9H10O2/c1-6-2-5-8(11-6)9(10)7-3-4-7/h2,5,7H,3-4H2,1H3
InChIKeyNFQCUBJSCXGZQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(5-methylfuran-2-yl)methanone: Structural and Physicochemical Baseline for Procurement Evaluation


Cyclopropyl(5-methylfuran-2-yl)methanone (CAS 1210782-12-9) is a cyclopropyl ketone derivative featuring a 5-methylfuran-2-yl substituent, with molecular formula C9H10O2 and molecular weight 150.17 g/mol [1]. The compound integrates the strained cyclopropane ring with an electron-rich 5-methylfuran heterocycle, positioning it as a privileged scaffold in medicinal chemistry and an intermediate for complex molecule synthesis . Key computed properties include a polar surface area (PSA) of 30.21 Ų and a logP of 2.18 [1].

Why Generic Substitution Fails for Cyclopropyl(5-methylfuran-2-yl)methanone: The Functional Group Interplay


In-class substitution is not straightforward because cyclopropyl furyl ketones are not a monolithic class; the presence or absence of the 5-methyl group on the furan ring and the identity of the heterocycle (furan vs. thiophene vs. phenyl) significantly alter key molecular properties including lipophilicity, hydrogen-bond accepting capacity, and electronic character. These differences affect solubility, membrane permeability, metabolic stability, and target binding . The quantitative comparisons below demonstrate that Cyclopropyl(5-methylfuran-2-yl)methanone occupies a distinct property space relative to its closest analogs, making direct interchange scientifically unsound without experimental validation .

Quantitative Differentiation: Cyclopropyl(5-methylfuran-2-yl)methanone vs. Closest Analogs


Lipophilicity Modulation: LogP Comparison Against Unsubstituted Furan and Phenyl Analogs

Cyclopropyl(5-methylfuran-2-yl)methanone exhibits an intermediate lipophilicity that distinguishes it from its unsubstituted furan analog (lower logP) and its thiophene analog (higher logP). The 5-methyl group increases logP by approximately 0.3–0.8 units versus cyclopropyl(furan-2-yl)methanone, while the furan oxygen retains a higher PSA than the phenyl or thiophene counterparts [1]. This intermediate logP is critical for balancing aqueous solubility and membrane permeability in biological screening.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity: PSA Advantage Over Non-Furan Cyclopropyl Ketones

Cyclopropyl(5-methylfuran-2-yl)methanone possesses a polar surface area (PSA) of 30.21 Ų, which is approximately 77% higher than that of cyclopropyl(phenyl)methanone (PSA = 17.07 Ų) and cyclopropyl(thiophen-2-yl)methanone (PSA = 17.07 Ų) [1]. This is due to the furan ring oxygen providing an additional hydrogen-bond acceptor site. The PSA is identical to that of cyclopropyl(furan-2-yl)methanone, but the combination of the 5-methyl group with this PSA profile creates a distinct physicochemical signature.

Polar Surface Area H-Bonding Target Engagement

Molecular Weight and Fraction sp3 Character: Impact on Physicochemical Profile

With a molecular weight of 150.17 g/mol and formula C9H10O2, Cyclopropyl(5-methylfuran-2-yl)methanone is only 14 Da heavier than the unsubstituted furan analog (C8H8O2, 136.15 Da) and 16 Da lighter than the thiophene analog (C9H10OS, 166.24 Da) [1]. The cyclopropane ring contributes to a favorable fraction of sp3-hybridized carbons (Fsp3), which is associated with improved clinical success rates in drug discovery. The compound has one additional carbon and two additional hydrogens compared to cyclopropyl(furan-2-yl)methanone, yet maintains the same number of rotatable bonds (2) and hydrogen-bond acceptors (2) .

Molecular Weight Fraction sp3 Drug-likeness

Recommended Application Scenarios for Cyclopropyl(5-methylfuran-2-yl)methanone Based on Quantitative Differentiation


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

The intermediate logP of 2.18, combined with a PSA of 30.21 Ų, makes Cyclopropyl(5-methylfuran-2-yl)methanone a compelling fragment hit for targets where both membrane permeability and hydrogen-bonding capacity are required. It offers a more balanced profile than the excessively polar furan analog (logP ~1.4–1.9) or the non-hydrogen-bonding phenyl and thiophene analogs (PSA 17.07 Ų) [1].

Synthesis of Heterocycle-Fused Cyclopropane Derivatives via Gold-Catalyzed Cycloaddition

The cyclopropyl ketone moiety in Cyclopropyl(5-methylfuran-2-yl)methanone is structurally related to 1-(1-alkynyl)cyclopropyl ketones that undergo gold(I)-catalyzed cycloaddition with nucleophiles to yield highly substituted furans. The 5-methyl substitution on the furan ring may influence regioselectivity in such transformations, providing access to polycyclic scaffolds for medicinal chemistry [2].

Building Block for Kinase or Bromodomain Inhibitor Libraries

The compound's combination of a cyclopropane ring (conformational constraint) and a 5-methylfuran moiety (heterocyclic H-bond acceptor) aligns with the pharmacophoric requirements of kinase hinge-binding motifs and bromodomain acetyl-lysine mimetics. Patent literature indicates that cyclopropyl-furan scaffolds are being explored in these target classes, making this compound a strategic procurement choice for library synthesis [3].

Comparative Physicochemical Benchmarking in Analog Series Design

Given the quantifiable differences in logP and PSA between Cyclopropyl(5-methylfuran-2-yl)methanone and its phenyl, thiophene, and des-methyl furan analogs, this compound serves as a valuable reference point for systematic SAR studies investigating the impact of heterocycle identity and methyl substitution on ADME properties and target binding [1].

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